Thiorphan

Overview

Description

Thiorphan is a potent inhibitor of membrane metalloendopeptidase, also known as enkephalinase. This compound is the active metabolite of racecadotril, an antidiarrheal medication. This compound prevents the degradation of endogenous enkephalins by inhibiting enkephalinase, thereby potentiating morphine-induced analgesia and attenuating naloxone-precipitated withdrawal symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiorphan can be synthesized through several methods. One common synthetic route involves the reaction of 2-benzyl-3-sulfanylpropanoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of this compound in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Thiorphan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfide bonds, which can affect its activity.

Reduction: The reduction of this compound can lead to the formation of thiol groups, which are essential for its inhibitory activity.

Substitution: this compound can undergo substitution reactions, particularly at the sulfur atom, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine

Major Products:

Oxidation: Disulfide derivatives.

Reduction: Thiol-containing compounds.

Substitution: Various substituted this compound derivatives

Scientific Research Applications

Pharmacological Properties

Thiorphan acts primarily as an inhibitor of membrane metalloendopeptidase (also known as enkephalinase), which plays a crucial role in the degradation of neuropeptides such as enkephalins, substance P, and neurotensin. By inhibiting this enzyme, this compound enhances the levels of these neuropeptides, which are vital for various physiological processes including pain modulation and neuroprotection .

Neuroprotective Effects

One of the most promising applications of this compound is its neuroprotective effect against excitotoxicity, particularly in neonatal models. Research has shown that this compound can significantly reduce cortical lesions induced by ibotenate in newborn mice, a model that simulates perinatal brain injury associated with cerebral palsy. In these studies, this compound administration led to a reduction in lesion size by up to 57% and decreased markers of apoptosis, such as caspase-3 cleavage .

Case Study: Cerebral Palsy Prevention

A study investigated the potential of this compound to prevent cerebral palsy by administering it to newborn mice exposed to excitotoxic insults. The results indicated a long-lasting neuroprotective effect, which was still evident even when this compound was administered 12 hours post-injury. This suggests a therapeutic window that could be exploited in clinical settings .

Pain Management

This compound has also been studied for its analgesic properties. By potentiating morphine-induced analgesia and attenuating withdrawal symptoms precipitated by naloxone, this compound may enhance the efficacy of opioid therapies while potentially reducing side effects associated with opioid use . This dual action makes it a candidate for combination therapies aimed at managing chronic pain conditions.

Gastrointestinal Applications

In clinical practice, this compound is utilized as a treatment for diarrhea due to its ability to inhibit neutral endopeptidase activity. This inhibition can lead to increased levels of endogenous opioids that modulate gastrointestinal motility and secretion . As such, this compound serves as an effective therapeutic agent in managing acute diarrhea.

Summary Table of this compound Applications

Mechanism of Action

Thiorphan exerts its effects by inhibiting the enzyme neutral endopeptidase (enkephalinase). This inhibition prevents the degradation of endogenous enkephalins, leading to increased levels of these peptides. Enkephalins bind to opioid receptors, resulting in analgesic effects. This compound also increases the levels of other peptides like atrial natriuretic peptide, which can have cardiovascular effects .

Comparison with Similar Compounds

Racecadotril: The parent compound of thiorphan, used as an antidiarrheal medication.

Captopril: Another thiol-containing compound, used as an angiotensin-converting enzyme inhibitor.

Uniqueness of this compound: this compound is unique due to its specific inhibition of enkephalinase, which makes it particularly effective in modulating pain and addiction pathways. Unlike captopril and tiopronin, this compound does not significantly affect angiotensin-converting enzyme or other enzymes, making it more selective in its action .

Biological Activity

Thiorphan is a potent inhibitor of neutral endopeptidase (NEP) and enkephalinase, which has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, renal function modulation, and antinociceptive effects. This article provides a comprehensive overview of this compound's biological activity, supported by relevant research findings and data tables.

This compound acts primarily by inhibiting NEP, an enzyme that degrades neuropeptides such as enkephalins. By preventing the breakdown of these peptides, this compound enhances their availability and prolongs their action on opioid receptors, which is critical for various physiological responses.

Key Biological Activities

-

Neuroprotective Effects

- This compound has demonstrated significant neuroprotective properties in animal models. In studies involving newborn mice subjected to ibotenate-induced excitotoxic lesions, this compound administration resulted in a reduction of cortical lesions by up to 57% and decreased caspase-3 cleavage by 59% . This suggests a robust potential for this compound in preventing perinatal brain damage and possibly other neurodegenerative conditions.

-

Renal Function Modulation

- Research indicates that this compound enhances renal function in cirrhotic rats by increasing glomerular filtration rate (GFR) and promoting natriuresis (sodium excretion) through mechanisms involving cyclic GMP (cGMP) and Na⁺–K⁺ ATPase activity . In non-cirrhotic models, this compound has been shown to ameliorate GFR reductions induced by cyclosporin A and enhance the diuretic effects of atrial natriuretic peptide (ANP) .

- Antinociceptive Activity

Table 1: Summary of this compound's Biological Activities

Detailed Research Findings

-

Neuroprotection Against Ibotenate-Induced Damage

- In a study exploring the neuroprotective effects of this compound, it was found that its administration significantly mitigated excitotoxic damage in neonatal mice. The therapeutic window for intervention was notably extended, as effects were still observed when treatment was administered up to 12 hours post-injury .

-

Impact on Renal Hemodynamics

- This compound's effect on renal hemodynamics was characterized by increased cGMP concentrations in the renal medulla of cirrhotic rats, contributing to improved renal function without affecting systemic blood pressure . This highlights its potential utility in managing conditions like ascites associated with liver cirrhosis.

- Enhancement of Cell Proliferation

Properties

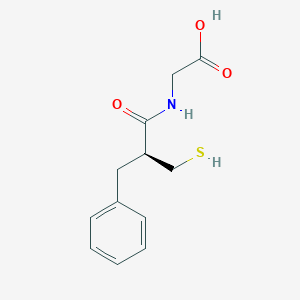

IUPAC Name |

2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJKNPQAGWVLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868412 | |

| Record name | (+/-)-Thiorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76721-89-6 | |

| Record name | Thiorphan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76721-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiorphan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076721896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-thiorphan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Thiorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B79L7B5X3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Thiorphan?

A1: this compound acts as a potent and specific inhibitor of neutral endopeptidase (NEP), also known as enkephalinase [, , , , , , , , , ]. NEP is a membrane-bound metallopeptidase responsible for the degradation of various neuropeptides, including enkephalins, tachykinins, and atrial natriuretic peptide (ANP) [, , , , , , , , , ].

Q2: How does this compound interact with NEP?

A2: this compound binds to the active site of NEP, mimicking the substrate and preventing the enzyme from cleaving peptide bonds [, , ]. This interaction is characterized by the coordination of the inhibitor's sulfur atom to the active site zinc ion and the formation of hydrogen bonds between the inhibitor and the enzyme [].

Q3: What are the downstream consequences of NEP inhibition by this compound?

A3: NEP inhibition by this compound leads to an increase in the levels of various neuropeptides, including enkephalins, substance P, and ANP [, , , , , , ]. This increase in neuropeptide levels can have diverse physiological effects, including analgesia, diuresis, natriuresis, and modulation of airway smooth muscle tone [, , , , , , , ].

Q4: How does this compound's effect on enkephalin levels contribute to its analgesic activity?

A4: this compound inhibits enkephalinase, the enzyme primarily responsible for enkephalin degradation in the brain [, , ]. This inhibition leads to increased enkephalin levels, enhancing opioid receptor activation and producing analgesic effects [, , ]. Studies in mice have shown that this compound potentiates the analgesic activity of exogenous enkephalins and displays naloxone-reversible analgesia in pain models [, , , ].

Q5: How does this compound affect the actions of bradykinin?

A5: this compound, by inhibiting NEP, can potentiate the vasodilatory effects of bradykinin [, ]. NEP is known to degrade bradykinin, and its inhibition leads to increased bradykinin levels and enhanced activation of bradykinin receptors, resulting in vasodilation [, ].

Q6: What is the molecular formula and weight of this compound?

A6: this compound has a molecular formula of C12H15NO3S and a molecular weight of 253.32 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided abstracts don't explicitly mention specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry have been employed to characterize this compound and its derivatives []. These techniques are routinely used to confirm the structure and purity of synthesized compounds.

Q8: What is the duration of action of this compound?

A8: The duration of action of this compound varies depending on the administration route and dosage [, ]. Intravenously administered this compound exhibits a short half-life, whereas inhaled this compound demonstrates a rapid onset and short duration of action [, ].

Q9: Has this compound been investigated in clinical trials?

A9: While this compound itself has not been extensively studied in clinical trials, its prodrug, Racecadotril, is commercially available for the treatment of diarrhea []. Racecadotril is rapidly metabolized to this compound in vivo.

Q10: Are there any known instances of resistance to this compound?

A10: The provided abstracts do not mention any specific mechanisms of resistance to this compound.

Q11: Are there any specific drug delivery strategies being explored for this compound?

A11: Research has explored the use of dried blood spot on-card derivatization as an alternative method for this compound sample collection and stabilization []. This approach aims to overcome the instability of this compound in biological matrices by derivatizing the thiol group to a more stable thioether directly on the sampling card [].

Q12: What analytical methods are used to quantify this compound in biological samples?

A12: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for the quantification of this compound in biological matrices [, ]. This technique allows for sensitive and specific detection of this compound and its metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.